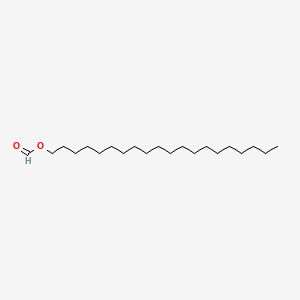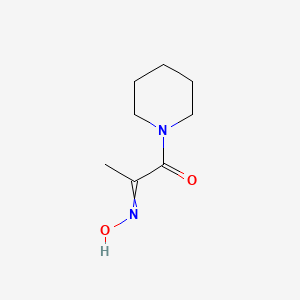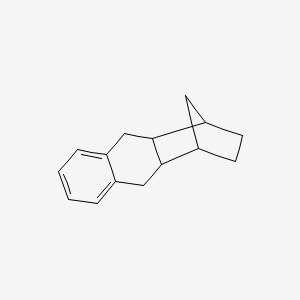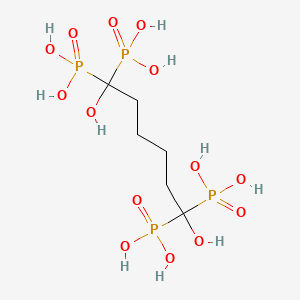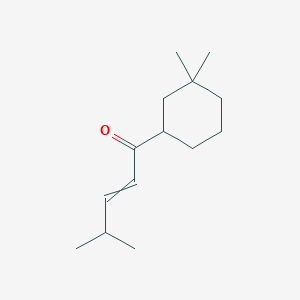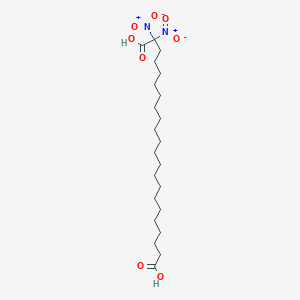
2,2-Dinitrodocosanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitrodocosanedioic acid is an organic compound with the molecular formula C22H40N2O8 It is characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a docosanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitrodocosanedioic acid typically involves the nitration of docosanedioic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to prevent decomposition and ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where docosanedioic acid is treated with nitrating agents under optimized conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dinitrodocosanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,2-diaminodocosanedioic acid.
Substitution: Formation of substituted docosanedioic acid derivatives.
Aplicaciones Científicas De Investigación
2,2-Dinitrodocosanedioic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dinitrodocosanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
2,2-Dinitropropane: A smaller analog with similar nitro group functionality.
2,2-Dinitrobutane: Another analog with a slightly longer carbon chain.
2,2-Dinitrohexane: A longer-chain analog with similar chemical properties.
Uniqueness: 2,2-Dinitrodocosanedioic acid is unique due to its long carbon chain and the presence of two nitro groups at the second carbon position
Propiedades
Número CAS |
65980-15-6 |
|---|---|
Fórmula molecular |
C22H40N2O8 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
2,2-dinitrodocosanedioic acid |
InChI |
InChI=1S/C22H40N2O8/c25-20(26)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-22(21(27)28,23(29)30)24(31)32/h1-19H2,(H,25,26)(H,27,28) |
Clave InChI |
DGNQPRHJAYZYJH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCC(=O)O)CCCCCCCCCC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
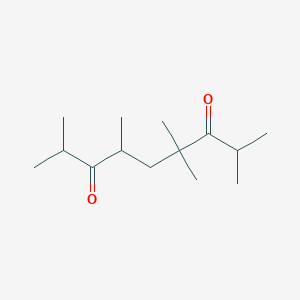

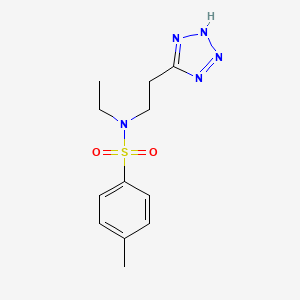

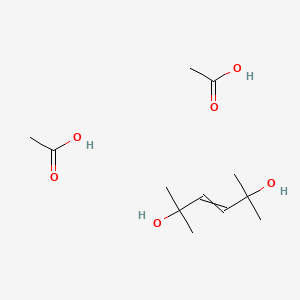
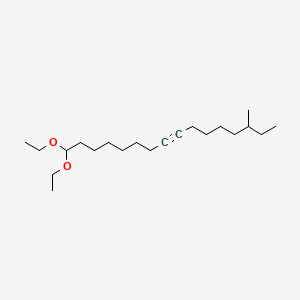
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
